Cas no 1270352-02-7 (1-(4-methanesulfonylphenyl)cyclopentan-1-amine)

1-(4-methanesulfonylphenyl)cyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-methanesulfonylphenyl)cyclopentan-1-amine
- Cyclopentanamine, 1-[4-(methylsulfonyl)phenyl]-
- EN300-1988489
- 1270352-02-7
-
- インチ: 1S/C12H17NO2S/c1-16(14,15)11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3
- InChIKey: CSMMNDUEUCOYAP-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(S(C)(=O)=O)C=C2)(N)CCCC1
計算された属性
- 精确分子量: 239.09799996g/mol
- 同位素质量: 239.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- XLogP3: 1.1
じっけんとくせい
- 密度みつど: 1.192±0.06 g/cm3(Predicted)
- Boiling Point: 405.9±45.0 °C(Predicted)
- 酸度系数(pKa): 8.98±0.20(Predicted)
1-(4-methanesulfonylphenyl)cyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988489-2.5g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1988489-0.5g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1988489-1.0g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1988489-5g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1988489-10.0g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1988489-0.25g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1988489-1g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1988489-0.05g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1988489-0.1g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1988489-5.0g |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine |
1270352-02-7 | 5g |
$2858.0 | 2023-06-03 |
1-(4-methanesulfonylphenyl)cyclopentan-1-amine 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
1-(4-methanesulfonylphenyl)cyclopentan-1-amineに関する追加情報
1-(4-Methanesulfonylphenyl)cyclopentan-1-amine (CAS No. 1270352-02-7)
1-(4-Methanesulfonylphenyl)cyclopentan-1-amine, also known by its CAS registry number 1270352-02-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a cyclopentane ring substituted with an amino group at the 1-position and a methanesulfonylphenyl group at the 4-position, making it a derivative of cyclopentanamine with a sulfonyl aryl substituent.
The synthesis of 1-(4-methanesulfonylphenyl)cyclopentan-1-amine involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring high yields and purity of the final product.
From a pharmacological perspective, this compound exhibits interesting biological activities. Studies have shown that it may possess anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis or inflammatory bowel disease. Additionally, its ability to modulate certain signaling pathways has been investigated, suggesting its role in neuroprotective therapies or cancer treatment. The presence of the sulfonyl group is particularly significant, as it can enhance the compound's bioavailability and stability in vivo.
Recent research has focused on understanding the mechanism of action of 1-(4-methanesulfonylphenyl)cyclopentan-1-amine. Advanced computational models have been employed to predict its binding affinity to various protein targets, providing insights into its potential therapeutic applications. For instance, molecular docking studies have revealed that this compound may interact with key enzymes involved in inflammation and oxidative stress, highlighting its potential as an antioxidant agent.
The structural versatility of this compound also makes it a valuable building block in medicinal chemistry. Its cyclopentane ring provides rigidity, while the sulfonylphenyl group introduces hydrophilic characteristics, enabling further functionalization for diverse biological targets. Researchers are actively exploring its derivatives to expand its pharmacological profile and improve its therapeutic index.
In terms of safety and toxicity, preliminary studies indicate that 1-(4-methanesulfonylphenyl)cyclopentan-1-amine exhibits low acute toxicity in animal models. However, long-term toxicity studies are still required to fully assess its safety profile for human use. Regulatory agencies emphasize the importance of thorough toxicological evaluations before any compound can be considered for clinical trials.
The development of analytical methods for the characterization and quality control of this compound has also been an area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to ensure the purity and identity of the compound. These methods are critical for maintaining consistency in manufacturing processes and ensuring reliable results in preclinical studies.
In conclusion, 1-(4-methanesulfonylphenyl)cyclopentan-1-amine (CAS No. 1270352-02-7) is a promising compound with diverse applications in drug discovery and development. Its unique structure, combined with recent advancements in synthesis and pharmacological research, positions it as a valuable tool for addressing unmet medical needs. Continued exploration into its biological effects and optimization of its properties will undoubtedly contribute to its future success as a therapeutic agent.
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